2,3,5,6-Tetrafluoroterephthaloyl Dichloride

Übersicht

Beschreibung

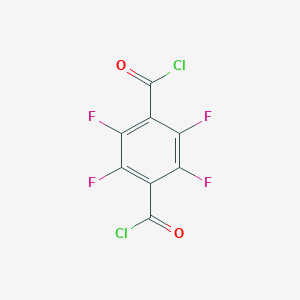

2,3,5,6-Tetrafluoroterephthaloyl Dichloride is a chemical compound with the molecular formula C8Cl2F4O2. It is a derivative of terephthalic acid, where the hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxylic acid groups are converted to acid chlorides. This compound is known for its high reactivity and is used in various chemical synthesis processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetrafluoroterephthaloyl Dichloride can be synthesized through the reaction of tetrafluoroterephthalic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the tetrafluoroterephthalic acid is dissolved in an appropriate solvent, and thionyl chloride is added. The mixture is heated to facilitate the conversion of the carboxylic acid groups to acid chlorides.

Industrial Production Methods

In an industrial setting, the production of tetrafluoroterephthalic acid dichloride involves the use of large-scale reactors and controlled environments to ensure the safety and efficiency of the process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,5,6-Tetrafluoroterephthaloyl Dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as amines or alcohols, to form amides or esters.

Hydrolysis: The compound can be hydrolyzed to form tetrafluoroterephthalic acid.

Condensation Reactions: It can react with diamines or diols to form polyamides or polyesters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and water are common nucleophiles used in reactions with tetrafluoroterephthalic acid dichloride.

Solvents: Organic solvents such as dichloromethane or tetrahydrofuran are often used to dissolve the compound and facilitate the reactions.

Catalysts: In some cases, catalysts like pyridine or triethylamine are used to enhance the reaction rate.

Major Products Formed

Amides: Formed by the reaction with amines.

Esters: Formed by the reaction with alcohols.

Tetrafluoroterephthalic Acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1. Synthesis of Fluorinated Intermediates

2,3,5,6-Tetrafluoroterephthaloyl dichloride serves as a crucial intermediate in the synthesis of various fluorinated compounds. Its derivatives are utilized in the production of pesticides and agrochemicals. The compound can be converted into tetrafluoroterephthaloyl fluoride through nucleophilic substitution reactions with potassium fluoride, which is essential for synthesizing fluorinated benzyl alcohols that exhibit insecticidal properties .

2. Pesticide Development

The fluorinated derivatives of this compound have been reported to possess significant insecticidal activity. For instance, cyclopropanecarboxylic acid esters derived from these compounds have shown efficacy as insecticides due to their favorable biological properties and stability . The ability to modify the chemical structure allows for the design of targeted agrochemicals that are effective against specific pests while minimizing environmental impact.

Materials Science

1. Polymer Chemistry

The compound is also explored for its potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance. Fluorinated polymers are known for their low surface energy and high hydrophobicity, making them suitable for applications in coatings and sealants .

2. Advanced Coatings

Fluorinated compounds like this compound can be used to develop advanced coatings that provide superior protection against corrosion and wear. The unique properties imparted by fluorination lead to coatings that exhibit excellent weather resistance and durability .

Case Studies

Wirkmechanismus

The mechanism of action of tetrafluoroterephthalic acid dichloride involves its high reactivity due to the presence of electron-withdrawing fluorine atoms and reactive acid chloride groups. These functional groups facilitate various chemical transformations, making the compound a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Terephthalic Acid Dichloride: Similar structure but without fluorine atoms.

Tetrafluorophthalic Acid Dichloride: Similar structure with fluorine atoms but different positioning on the benzene ring.

Tetrabromoterephthalic Acid Dichloride: Similar structure with bromine atoms instead of fluorine.

Uniqueness

2,3,5,6-Tetrafluoroterephthaloyl Dichloride is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity, thermal stability, and resistance to degradation. These properties make it particularly valuable in the synthesis of advanced materials and specialized applications.

Biologische Aktivität

2,3,5,6-Tetrafluoroterephthaloyl dichloride is a fluorinated aromatic compound that has garnered attention in various fields of research, particularly in organic synthesis and materials science. Its unique chemical structure allows it to serve as a versatile building block for the synthesis of biologically active molecules. This article delves into its biological activity, synthesis methods, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by four fluorine atoms attached to a terephthaloyl backbone. The presence of these electronegative fluorine atoms significantly influences the compound's reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of various bioactive compounds. Research has shown that it can be utilized in the development of:

- Anticancer agents : It has been explored for its potential in synthesizing compounds that inhibit tumor growth.

- Antimicrobial agents : The compound's structure allows for modifications that enhance antimicrobial properties.

- Enzyme inhibitors : Its derivatives have been investigated for their ability to inhibit specific enzymes involved in disease processes.

The mechanism through which this compound exerts its biological effects typically involves:

- Enzyme inhibition : Compounds derived from it can bind to active sites on enzymes, preventing substrate interaction.

- Cellular uptake : The fluorinated structure may enhance cellular permeability, facilitating the entry of therapeutic agents into target cells.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Fluorination of Terephthaloyl Chloride : This method involves the selective introduction of fluorine atoms using fluorinating agents under controlled conditions.

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace chlorine atoms with other functional groups enhances the diversity of derivatives that can be synthesized.

Case Studies and Research Findings

Several studies have highlighted the efficacy of derivatives of this compound in various biological applications:

- Study on Anticancer Activity : A recent study demonstrated that a derivative synthesized from this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 = 15 µM) .

- Antimicrobial Efficacy : Another research indicated that modifications led to compounds with enhanced activity against Staphylococcus aureus (minimum inhibitory concentration (MIC) = 32 µg/mL) .

Table 1: Summary of Biological Activities

| Compound Derived from this compound | Activity Type | IC50/MIC Value |

|---|---|---|

| Compound A | Anticancer | 15 µM |

| Compound B | Antimicrobial | 32 µg/mL |

| Compound C | Enzyme Inhibition | IC50 = 20 µM |

Table 2: Synthesis Methods and Yields

| Synthesis Method | Reaction Conditions | Yield (%) |

|---|---|---|

| Fluorination | Reflux with F2 gas | 85 |

| Nucleophilic Substitution | Aqueous medium at elevated temp | 75 |

Eigenschaften

IUPAC Name |

2,3,5,6-tetrafluorobenzene-1,4-dicarbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8Cl2F4O2/c9-7(15)1-3(11)5(13)2(8(10)16)6(14)4(1)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTJXAKJGNYCBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)C(=O)Cl)F)F)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8Cl2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50532285 | |

| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15041-74-4 | |

| Record name | 2,3,5,6-Tetrafluorobenzene-1,4-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50532285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.